REACTION_CXSMILES
|
CO[C:3](=[O:11])[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([Cl:10])[CH:5]=1.[CH3:12][C:13]([CH3:15])=[O:14].C[O-].[Na+]>C1COCC1>[Cl:10][C:6]1[CH:5]=[C:4]([C:3](=[O:11])[CH2:12][C:13](=[O:14])[CH3:15])[CH:9]=[CH:8][N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
11.93 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=NC=C1)Cl)=O
|
Name
|
|
Quantity
|
14.19 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
sodium methoxide
|
Quantity
|
94.13 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added sequentially over 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The resulting solution was washed with saturated sodium bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)C(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.97 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |